
Cholesteryl decanoate
概要
説明
Cholesteryl decanoate is an ester of cholesterol . It interferes with the absorption of cholesterol and decreases the level of cholesterol in liver and plasma when fed on a diet of Cholesteryl decanoate .
Synthesis Analysis
Cholesteryl decanoate can be synthesized through esterification reactions of acid chlorides with cholesterol . The synthesis of compounds involved the reaction of cholesteryl chloroformate with different amines in one- or two-step procedures .
Molecular Structure Analysis
The crystal structure of Cholesteryl decanoate is monoclinic, space group P21, with cell dimensions a = 12.931 (6), b = 9.066(2),c=30.22(1)~,~=91.14(4)",andZ=4 . The molecules are arranged in antiparallel array forming monolayers of thickness dool = 30.22 A, with the molecular long axis making an angle of about 67" with the layer interface .
Physical And Chemical Properties Analysis
Cholesteryl decanoate, obtained from Supelco Chemical Co., Bellefonte, PA, was crystallized by Patricia Sawzik of this laboratory as thick needles by slow evaporation (2 months) from n-pentanol . These crystals melt at 83.8"C to a cloudy liquid which on further heating is transformed to clear isotropic liquid at -91°C .
科学的研究の応用
Drug Delivery Applications
Cholesterol-based compounds like Cholesterol Decanoate have been used in drug delivery systems . The unique properties of these compounds, such as their amphiphilic nature and ability to form liquid crystals, make them suitable for encapsulating and delivering drugs to specific parts of the body .
Bioimaging Applications
Cholesterol Decanoate and similar compounds have been used in bioimaging applications . They can be used to create contrast agents for imaging techniques like MRI
作用機序
Target of Action
Cholesterol Decanoate, also known as Cholesteryl caprate or Cholesteryl decanoate, is a derivative of cholesterol. Cholesterol is an essential component of mammalian cell membranes and plays a crucial role in maintaining membrane fluidity and cell proliferation . It is also a precursor for bile acids, vitamin D, and steroid hormones . Therefore, the primary targets of Cholesterol Decanoate are likely to be the same as those of cholesterol, including the cells that utilize cholesterol in their membranes and the biochemical pathways that involve cholesterol.
Mode of Action
Cholesterol is first converted to cholest-4-en-3-one (cholestenone) by the extracellular enzymes 3β-HSD or ChOx, allowing the cholestenone to penetrate the cell barrier . The steroid C-26 monooxygenases then oxidize the terminal methyl group of cholestenone to form 3-oxo-cholest-4-en-26-oic acid . Cholesterol Decanoate might undergo similar transformations and interactions with its targets.
Biochemical Pathways
Cholesterol Decanoate is likely to be involved in the same biochemical pathways as cholesterol. Cholesterol is involved in several pathways, including the biosynthesis of steroid hormones . The cholesterol C17 side-chain-cleavage pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs . Three cholesterol C17 side-chain degradation pathways have been identified: the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals .
Pharmacokinetics
For example, haloperidol decanoate, another decanoate ester, is administered via intramuscular injection and results in slow and sustained release of the active compound . The pharmacokinetics of haloperidol decanoate following intramuscular injections can be quite variable between subjects . Cholesterol Decanoate might have similar pharmacokinetic properties.
Result of Action
Cholesterol plays an essential role in regulating membrane fluidity, cell differentiation, and proliferation . It is also a precursor for steroid hormones, which are important in regulating reproduction, carbohydrate and protein catabolism, and immune responses in humans .
Action Environment
The action of Cholesterol Decanoate is likely to be influenced by various environmental factors. For instance, the presence of certain enzymes is necessary for the conversion of cholesterol to other compounds . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence the stability and efficacy of Cholesterol Decanoate.
Safety and Hazards
将来の方向性
Future therapeutic directions in reverse cholesterol transport are being explored . In recent studies, some suggested that future CETP inhibitors should have lower binding affinity to HDL or LDL . Reducing the CETP interaction to HDL/LDL may prevent the CETP-bound inhibitor from interfering with the normal HDL or LDL metabolism, which in turn, would reduce the risk of side effects .
特性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64O2/c1-7-8-9-10-11-12-13-17-35(38)39-30-22-24-36(5)29(26-30)18-19-31-33-21-20-32(28(4)16-14-15-27(2)3)37(33,6)25-23-34(31)36/h18,27-28,30-34H,7-17,19-26H2,1-6H3/t28-,30+,31+,32-,33+,34+,36+,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGMGXXCKVFFIS-IATSNXCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H64O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesteryl decanoate | |
CAS RN |
1183-04-6 | |
| Record name | Cholesteryl decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1183-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001183046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-decanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-5-en-3-β-yl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTERYL CAPRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16J5BGD5AE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B51964.png)
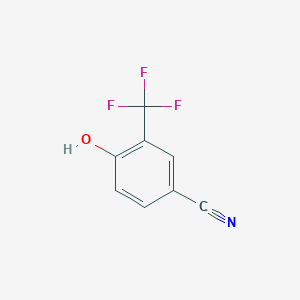
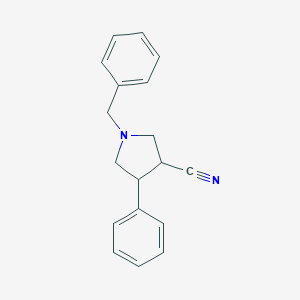
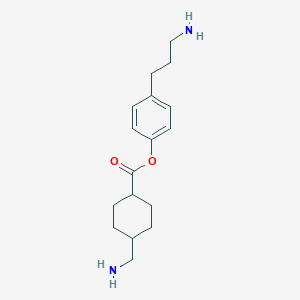
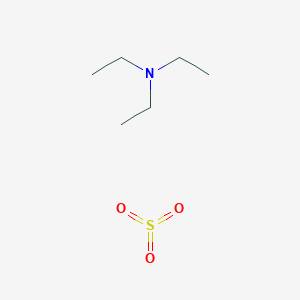
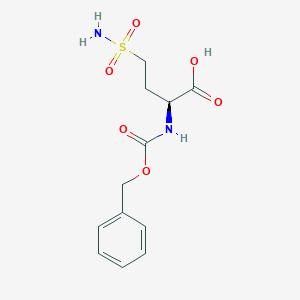
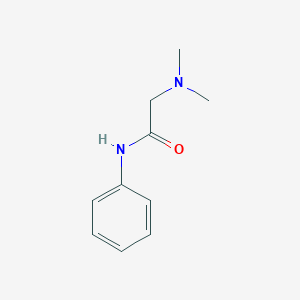
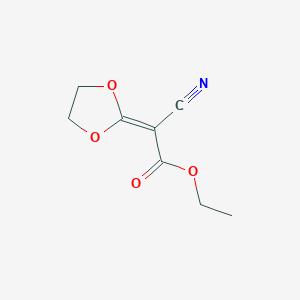
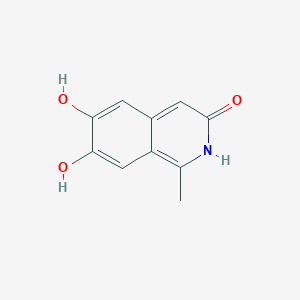
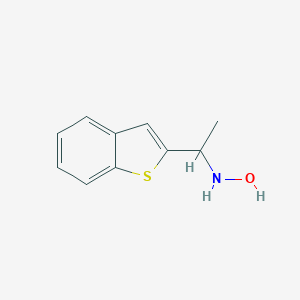
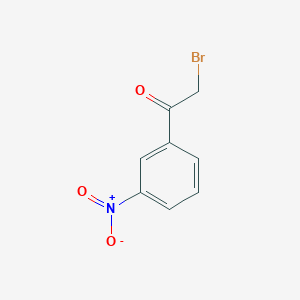
![Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-](/img/structure/B51980.png)

